molecular formula C25H19F3NOP B3041088 Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane CAS No. 260442-01-1

Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane

Cat. No.: B3041088
CAS No.: 260442-01-1
M. Wt: 437.4 g/mol
InChI Key: WIUBIRAVBXKLMN-UHFFFAOYSA-N
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Description

Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane is a chemical compound known for its unique structure and properties It consists of a phosphorane core bonded to a triphenyl group and a 4-(trifluoromethoxy)phenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane typically involves the reaction of triphenylphosphine with 4-(trifluoromethoxy)aniline in the presence of an oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.

    Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane is unique due to the presence of both the triphenylphosphine and 4-(trifluoromethoxy)phenyl imino groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

triphenyl-[4-(trifluoromethoxy)phenyl]imino-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3NOP/c26-25(27,28)30-21-18-16-20(17-19-21)29-31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUBIRAVBXKLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177112
Record name 4-(Trifluoromethoxy)-N-(triphenylphosphoranylidene)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260442-01-1
Record name 4-(Trifluoromethoxy)-N-(triphenylphosphoranylidene)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260442-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)-N-(triphenylphosphoranylidene)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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